Cas no 1482-50-4 (5β-Dihydrocortisol)

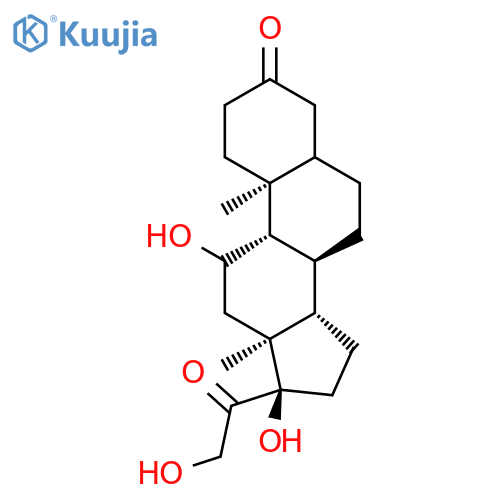

5β-Dihydrocortisol structure

商品名:5β-Dihydrocortisol

5β-Dihydrocortisol 化学的及び物理的性質

名前と識別子

-

- Pregnane-3,20-dione,11,17,21-trihydroxy-, (5b,11b)-

- 11-BETA,17-ALPHA,21-TRIHYDROXY-5-BETA-PREGNANE-3,20-DIONE

- (8S,9S,10S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

- 5B-PREGNAN-11B,17A,21-TRIOL-3,20-DIONE

- 5β-Dihydrocortisol

- 11,17,21-trihydroxy-,(5beta,11beta)-pregnane-20-dione

- 5B-Dihydrocortisol

- 5BETA-PREGNAN-11BETA,17ALPHA,21-TRIOL-3,20-DIONE

- 5B-pregnane-11B-17A-21-triol-3-20-dione

- dihydrocortisol

- hydrocortison

- 52-Dihydrocortisol

- 5-BETA-DIHYDROCORTISOL

- 5β-Pregnane-11β,17α,21-triol-3,20-dione

- 5-BETA-PREGNAN-11-BETA, 17,21-TRIOL-3,20-DIONE

- 11-beta,17,21-trihydroxy-5-beta-pregnane-20-dione

- 11-beta,17,21-trihydroxy-5-beta-pregnane-3,20-dione

- 5

- Pregnane-3,20-dione, 11,17,21-trihydroxy-, (5beta,11beta)-

- DTXSID101317085

- 5beta-dihydrocortisol

- NSC 15473

- 5-beta-Pregnane-3,20-dione, 11-beta,17,21-trihydroxy-

- 5 beta -Dihydrocortisol

- (5R,8S,9S,10S,11S,13S,14S,17R)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one

- CS-0146622

- 11beta,17alpha,21-Trihydroxy-5beta-pregnane-3,20-dione

- CHEBI:732

- MS-25817

- 1482-50-4

- 5beta-Pregnane-11beta,17alpha,21-triol-3,20-dione

- SCHEMBL517666

- HY-N3995

- 11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

- 11,17,21-Trihydroxypregnane-3,20-dione (5bet,11beta)-

- LMST02030204

- A-Dihydrocortisol

- PD158099

- (5R,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

- Q27105345

- C05471

- (5beta,11beta)-11,17,21-Trihydroxypregnane-3,20-dione

- NS00120027

- DA-70267

- 5b-Pregnane-11b,17a,21-triol-3,20-dione

- 5I2-Pregnane-11I2,17I+-,21-triol-3,20-dione

- 11I2,17,21-Trihydroxy-5I2-pregnane-3,20-dione

- (5b,11b)-11,17,21-Trihydroxypregnane-3,20-dione

- 11I2,17I+-,21-Trihydroxy-5I2-pregnane-3,20-dione

- Pregnane-3,20-dione, 11,17,21-trihydroxy-, (5beta,11beta)-(9CI)

- (5I2,11I2)-11,17,21-Trihydroxypregnane-3,20-dione

- (5R,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta(a)phenanthren-3-one

- 11-b,17,21-Trihydroxy-5-b-pregnane-3,20-dione

- 11beta,17,21-Trihydroxy-5beta-pregnane-3,20-dione

- G12192

- 11-I2,17,21-Trihydroxy-5-I2-pregnane-3,20-dione

- 5I2-Dihydrocortisol

-

- インチ: InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-16,18,22,24,26H,3-11H2,1-2H3/t12?,14-,15-,16?,18+,19-,20-,21-/m0/s1

- InChIKey: ACSFOIGNUQUIGE-GKTKNVBKSA-N

- ほほえんだ: OCC([C@]1(CC[C@H]2[C@@H]3CCC4CC(CC[C@]4(C)[C@H]3C(C[C@]12C)O)=O)O)=O

計算された属性

- せいみつぶんしりょう: 364.22506

- どういたいしつりょう: 364.225

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 2

- 複雑さ: 632

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 94.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- 密度みつど: 1.249

- ふってん: 544.5°Cat760mmHg

- フラッシュポイント: 297.1°C

- 屈折率: 1.569

- PSA: 94.83

- LogP: 1.86150

5β-Dihydrocortisol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-N3995-5mg |

5β-Dihydrocortisol |

1482-50-4 | 99.70% | 5mg |

¥2800 | 2024-05-25 | |

| TRC | D448595-100mg |

5b-Dihydrocortisol |

1482-50-4 | 100mg |

$ 228.00 | 2023-09-07 | ||

| MedChemExpress | HY-N3995-10mg |

5β-Dihydrocortisol |

1482-50-4 | 98.05% | 10mg |

¥4700 | 2021-07-09 | |

| MedChemExpress | HY-N3995-25mg |

5β-Dihydrocortisol |

1482-50-4 | 98.05% | 25mg |

¥8500 | 2021-07-09 | |

| TRC | D448595-25mg |

5b-Dihydrocortisol |

1482-50-4 | 25mg |

$ 121.00 | 2023-09-07 | ||

| MedChemExpress | HY-N3995-10mM*1mLinDMSO |

5β-Dihydrocortisol |

1482-50-4 | 98.05% | 10mM*1mLinDMSO |

¥3080 | 2023-07-26 | |

| TRC | D448595-500mg |

5b-Dihydrocortisol |

1482-50-4 | 500mg |

$959.00 | 2023-05-18 | ||

| MedChemExpress | HY-N3995-10mg |

5β-Dihydrocortisol |

1482-50-4 | 99.70% | 10mg |

¥4700 | 2024-05-25 | |

| MedChemExpress | HY-N3995-25mg |

5β-Dihydrocortisol |

1482-50-4 | 99.70% | 25mg |

¥8500 | 2024-05-25 | |

| MedChemExpress | HY-N3995-10mM*1mLinDMSO |

5β-Dihydrocortisol |

1482-50-4 | 98.05% | 10mM*1mLinDMSO |

¥3080 | 2021-07-09 |

5β-Dihydrocortisol 関連文献

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

1482-50-4 (5β-Dihydrocortisol) 関連製品

- 13027-33-3(5α-hydroxy-6-keto Cholesterol)

- 302-91-0(Allo-3a-tetrahydro Cortisol)

- 53-05-4(Tetrahydro Cortisone)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1482-50-4)5β-Dihydrocortisol

清らかである:99%/99%/99%

はかる:5mg/10mg/25mg

価格 ($):351.0/589.0/1066.0